Cas no 21709-40-0 (2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide)
2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 5-Thiazolecarboxamide,2-amino-N,N,4-trimethyl-
- 2-Amino-4-methyl-thiazole-5-carboxylic acid dimethylamide
- 2-AMINO-4-METHYLTHIAZOLE-5-CARBOXYLIC ACIDDIMETHYLAMIDE
- 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
- 2-amino-4-methyl-thiazole-5-carboxylic acid dimethyl amide
- LS-01138
- 2-AMINO-N~5~,N~5~,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE
- W-201893
- FT-0677200
- MFCD01459892
- AK-968/12571012
- Oprea1_468199
- F3099-6968
- 2-Amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide, AldrichCPR
- SCHEMBL3591351
- 2-amino-N, N, 4-trimethyl-1, 3-thiazole-5-carboxamide
- 2-amino-4-methyl-thiazole-5-carboxylic aciddimethylamide
- DTXSID40350112
- 2-Amino-4-methylthiazole-5-carboxylic acid dimethylamide
- Z48847589
- EN300-236084
- AKOS000300877
- 21709-40-0
- 2-amino-N,N,4-trimethylthiazole-5-carboxamide
- STK347173
- ALBB-001555
- DB-028507
-
- MDL: MFCD01459892
- Inchi: 1S/C7H11N3OS/c1-4-5(6(11)10(2)3)12-7(8)9-4/h1-3H3,(H2,8,9)
- InChI Key: DVJPMCANMMJVQH-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(C)=C1C(N(C)C)=O
Computed Properties
- Exact Mass: 185.06200
- Monoisotopic Mass: 185.062
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 87.5A^2
Experimental Properties
- Density: 1.268
- Boiling Point: 391°C at 760 mmHg
- Flash Point: 190.3°C
- Refractive Index: 1.603
- PSA: 87.46000
- LogP: 1.31670
2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 014154-1g |
2-Amino-4-methylthiazole-5-carboxylic aciddimethylamide |
21709-40-0 | 95% | 1g |
£55.00 | 2022-02-28 | |
| Fluorochem | 014154-2.5g |
2-Amino-4-methylthiazole-5-carboxylic aciddimethylamide |
21709-40-0 | 95% | 2.5g |
£109.00 | 2022-02-28 | |
| Fluorochem | 014154-5g |
2-Amino-4-methylthiazole-5-carboxylic aciddimethylamide |
21709-40-0 | 95% | 5g |
£167.00 | 2022-02-28 | |
| Fluorochem | 014154-10g |
2-Amino-4-methylthiazole-5-carboxylic aciddimethylamide |
21709-40-0 | 95% | 10g |
£280.00 | 2022-02-28 | |
| Alichem | A059003317-5g |
2-Amino-N,N,4-trimethylthiazole-5-carboxamide |
21709-40-0 | 95% | 5g |
$970.20 | 2023-09-02 | |
| Chemenu | CM113620-5g |
2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
21709-40-0 | 95% | 5g |
$1073 | 2021-08-06 | |
| TRC | A638280-25mg |
2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
21709-40-0 | 25mg |
$ 50.00 | 2022-04-02 | ||
| TRC | A638280-50mg |
2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
21709-40-0 | 50mg |
$ 65.00 | 2022-04-02 | ||
| TRC | A638280-250mg |
2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
21709-40-0 | 250mg |
$ 115.00 | 2022-04-02 | ||
| abcr | AB219031-1 g |
2-Amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide; 95% |
21709-40-0 | 1g |
€137.20 | 2023-06-22 |
2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide Suppliers
2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide Related Literature
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
2-Amino-N,N,4-Trimethyl-1,3-Thiazole-5-Carboxamide: A Comprehensive Overview
The compound with CAS No. 21709-40-0, known as 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide, is a versatile and intriguing molecule that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the class of thiazole derivatives, which are widely studied due to their unique electronic properties and potential applications in drug discovery, agrochemicals, and advanced materials. In this article, we delve into the structural characteristics, synthesis methods, applications, and recent advancements related to this compound.
Thiazole derivatives have been a focal point in organic chemistry due to their aromaticity and ability to form stable structures. The 1,3-thiazole ring in 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a key structural feature that contributes to its reactivity and functionality. The presence of the amino group (-NH2) at position 2 and the carboxamide group (-CONH-) at position 5 further enhances its chemical versatility. Recent studies have highlighted the role of such functional groups in modulating the electronic properties of the molecule, making it suitable for applications in electronic devices and sensors.
The synthesis of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of an appropriate thioamide precursor under controlled conditions to form the thiazole ring. Subsequent functionalization steps introduce the amino and carboxamide groups. Researchers have recently explored green chemistry methods to optimize these syntheses, reducing environmental impact while maintaining high yields. For instance, microwave-assisted synthesis has been reported to significantly accelerate reaction times while preserving the integrity of the sensitive functional groups.
One of the most promising applications of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide lies in its use as a building block for advanced materials. Its ability to form self-assembled monolayers (SAMs) has been exploited in creating ultra-thin films with tailored surface properties. These films find applications in biosensors, where their high sensitivity and selectivity are highly valued. Recent research has demonstrated that incorporating this compound into SAMs can enhance the detection limits for biomolecules such as DNA and proteins.
In the field of drug discovery, thiazole derivatives like 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide have shown potential as scaffolds for developing bioactive molecules. Their ability to interact with biological targets through hydrogen bonding and π–π interactions makes them attractive candidates for antiviral and anticancer agents. A study published in 2023 reported that this compound exhibits moderate inhibitory activity against a panel of cancer cell lines, suggesting its potential as a lead compound for further optimization.
The environmental impact of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is another critical area of investigation. As industries increasingly prioritize sustainability, understanding the biodegradation pathways and ecological fate of such compounds is essential. Recent studies have employed computational models to predict the environmental persistence of this compound under various conditions. These models suggest that under aerobic conditions, the compound undergoes rapid degradation via hydrolysis and microbial action.
Looking ahead, the development of novel synthetic routes and functionalization strategies for 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide will likely drive its adoption in emerging technologies. Its integration into nanomaterials such as graphene oxide composites has shown promise for enhancing mechanical properties while retaining electrical conductivity. Such advancements underscore its potential role in next-generation electronics and energy storage systems.
In conclusion, 2-amino-N,N,4-trimethyl-1
21709-40-0 (2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide) Related Products
- 1245647-94-2(2-Amino-4H-pyrrolo[3,4-d]thiazol-6(5H)-one)
- 21452-14-2(2-amino-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide)
- 649737-48-4(5-Thiazolecarboxamide, 2-amino-N,4-dimethyl-N-(2-phenylethyl)-)
- 439692-06-5( )
- 457941-32-1(2-amino-4-methylthiazole-5-carboxamide)
- 26493-11-8(2-amino-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-4-one)
- 21673-83-6(2-amino-4-methyl-N,N-di(propan-2-yl)-1,3-thiazole-5-carboxamide)
- 63788-59-0(2-amino-4-methyl-1,3-thiazole-5-carbohydrazide)
- 791125-15-0(2-(Isobutylamino)-N,4-dimethyl-1,3-thiazole-5-carboxamide)
- 21709-39-7(2-amino-N-benzyl-4-methyl-1,3-thiazole-5-carboxamide)